molecular formula C16H20F3N3O B2538671 N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2127055-57-4

N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2538671
CAS No.: 2127055-57-4
M. Wt: 327.351
InChI Key: IHMNHCKSGIIMJX-UHFFFAOYSA-N
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Description

N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a complex organic compound that features a piperazine ring, a trifluoromethyl group, and a prop-2-enamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like methanol or water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and trifluoromethyl-substituted phenyl compounds. Examples are:

Uniqueness

N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O/c1-3-15(23)20-11-12-10-13(16(17,18)19)4-5-14(12)22-8-6-21(2)7-9-22/h3-5,10H,1,6-9,11H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMNHCKSGIIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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